molecular formula C18H26N2O4 B6040594 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide

1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6040594
M. Wt: 334.4 g/mol
InChI Key: QSAJZXRNNNLKGZ-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a member of the piperidinecarboxamide family and has been shown to have significant effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and is the target of many opioid drugs.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is that it has been extensively studied in animal models, and its effects are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies based on its effects.

Future Directions

There are several potential future directions for research on 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more targeted therapies based on its effects on the mu-opioid receptor. Another area of interest is the development of more effective treatments for addiction, which could potentially involve the use of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide in combination with other drugs. Finally, there is potential for the development of novel analgesics based on the anti-inflammatory effects of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.

Synthesis Methods

The synthesis of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with 3-methoxypropylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by acylation with piperidine-3-carboxylic acid anhydride to form 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been studied for its potential use as a treatment for addiction, with promising results in animal models.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-(3-methoxypropyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-23-10-4-9-19-18(22)15-7-8-17(21)20(13-15)12-14-5-3-6-16(11-14)24-2/h3,5-6,11,15H,4,7-10,12-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJZXRNNNLKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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